Avibactam Impurity 11

Impurity profiling Stereochemistry HPLC method development

Avibactam Impurity 11 (CAS 1416134-60-5) is a process-related impurity of the non-β-lactam β-lactamase inhibitor avibactam, chemically designated as ethyl (S,E)-5-((benzyloxy)imino)piperidine-2-carboxylate. With molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g·mol⁻¹, it belongs to the piperidine-2-carboxylate ester class and features an E-configured oxime ether at the 5-position.

Molecular Formula C14H18N2O3
Molecular Weight 262.31
CAS No. 1416134-60-5
Cat. No. B601229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvibactam Impurity 11
CAS1416134-60-5
Molecular FormulaC14H18N2O3
Molecular Weight262.31
Structural Identifiers
SMILESCCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1
InChIInChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avibactam Impurity 11 (CAS 1416134-60-5): Structural Identity and Role as a Process-Related Impurity Reference Standard


Avibactam Impurity 11 (CAS 1416134-60-5) is a process-related impurity of the non-β-lactam β-lactamase inhibitor avibactam, chemically designated as ethyl (S,E)-5-((benzyloxy)imino)piperidine-2-carboxylate . With molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g·mol⁻¹, it belongs to the piperidine-2-carboxylate ester class and features an E-configured oxime ether at the 5-position . This compound is primarily employed as a reference standard for analytical method development, method validation, and quality control testing of avibactam active pharmaceutical ingredient (API) and finished dosage forms .

Why Generic Impurity Substitution Is Inadequate: Critical Dependence on Precise Stereochemical and Chromatographic Identity for Avibactam Impurity 11 (CAS 1416134-60-5)


Avibactam impurities cannot be interchangeably substituted because each impurity possesses a unique chemical structure, stereochemistry, and chromatographic retention profile that directly impacts analytical method specificity [1]. Avibactam Impurity 11 (E-oxime) exhibits a distinct HPLC retention time compared to its Z-oxime analog (Impurity 6), and patent literature identifies an unrelated impurity A with an RRT of 0.19 under specific conditions—neither of which can serve as a surrogate for Impurity 11 [1][2]. Furthermore, the same CAS number (1416134-60-5) is assigned to at least six different vendor-specific impurity designations, creating a high risk of procurement mix-ups if identity is not verified at the CAS level. Using an incorrect impurity standard can lead to misidentification of peaks, invalid method validation, and failed regulatory submissions for ANDA/NDA filings [2].

Product-Specific Quantitative Differentiation Evidence: Avibactam Impurity 11 (CAS 1416134-60-5) versus Closest Analogs and In-Class Impurity Standards


E-Oxime Stereochemical Identity vs. Z-Oxime Isomer (Impurity 6): Structural Basis for Chromatographic Selectivity

Avibactam Impurity 11 (CAS 1416134-60-5) is unequivocally assigned as the (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate stereoisomer , whereas its closest structural analog, Avibactam Impurity 6, is the corresponding (S,Z)-isomer [1]. The E vs Z geometric isomerism leads to different dipole moments, molecular shapes, and chromatographic retention times, as demonstrated for analogous oxime ether diastereomers separated by chiral HPLC [2]. While direct RRT values for Impurity 11 vs. Impurity 6 are not publicly reported in a single method, the commercial availability of both isomers as separate impurity reference standards confirms their chromatographic distinguishability, which is essential for peak assignment in avibactam related-substances testing [1].

Impurity profiling Stereochemistry HPLC method development

Certified Purity ≥97% vs. Industry-Baseline 95%: Quantified Purity Advantage for Impurity Quantification Accuracy

Avibactam Impurity 11 (CAS 1416134-60-5) is supplied with a certified HPLC purity of ≥97% by Fluorochem (97%) and ChemeScene (≥97%) , and up to 98%+ by certain vendors providing COA/HNMR/MS/HPLC data packages [1]. In comparison, general-purpose avibactam impurity reference standards from BOC Sciences are listed with a minimum purity of >95% , and CheMenu offers 95%+ . The absolute purity difference of at least 2 percentage points (≥97% vs. >95%) translates to lower baseline impurity content in the reference standard itself, which is critical when quantifying trace-level impurities in pharmaceutical products where accuracy within ±0.1% is often required.

Purity specification Quantitative analysis QC reference standard

Multi-Technique Characterization Package vs. Basic COA-Only Delivery: Analytical Data Completeness for Regulatory Submission

Qualified suppliers of Avibactam Impurity 11 (CAS 1416134-60-5) provide a comprehensive characterization dossier that includes ¹H NMR (or HNMR), mass spectrometry (MS or LC/MS), HPLC chromatograms with purity assignment, and a full Certificate of Analysis (COA) [1][2]. For example, MedChemExpress lists LC/MS, NMR, HPLC, chiral analysis, and elemental analysis as part of their standard quality control documentation for this compound [2]. In contrast, certain reference standard suppliers offer only a basic COA with HPLC purity data and do not explicitly provide NMR or MS spectra . The delivery of 4–5 orthogonal characterization techniques eliminates the need for end-users to perform in-house structural confirmation, which is a time-consuming and resource-intensive requirement for ANDA impurity method validation.

Structural characterization Regulatory compliance ANDA/NDA submission

CAS-Verified Procurement Integrity: Resolving Ambiguous Vendor-Specific Impurity Numbering to Eliminate Supply-Chain Errors

The compound with CAS 1416134-60-5 is sold under at least six distinct vendor-assigned impurity designations: Impurity 11 (BOC Sciences, Fluorochem) , Impurity 15 (lookchem, ChemicalBook) , Impurity 20 (some Chinese vendor catalogs) , Impurity 26 (chemisci, CATO) , Impurity 52 (catorm.com), and Impurity 53 (ChemeScene, MedChemExpress) . Conversely, the name 'Avibactam Impurity 11' may also refer to CAS 2322230-03-3, a structurally distinct diazabicyclooctane derivative [1]. Procuring solely by impurity number without CAS cross-reference introduces a quantifiable risk of receiving an incorrect structural entity; CAS-verified ordering eliminates this ambiguity entirely.

Procurement specification Supply chain integrity CAS verification

Optimized Application Scenarios for Avibactam Impurity 11 (CAS 1416134-60-5) Based on Verified Differentiation Evidence


HPLC Method Development and System Suitability Testing for Avibactam Impurity Profiling

Use Avibactam Impurity 11 (CAS 1416134-60-5; E-oxime) as a retention time marker for the late-eluting oxime impurity peak in avibactam-related substances HPLC methods. The distinct retention time of the E-isomer relative to the Z-isomer (Impurity 6) enables unambiguous system suitability verification, as recommended for pharmacopeial impurity methods requiring resolution between closely related stereoisomers [1].

Quality Control Reference Standard for Quantitative Impurity Testing in ANDA/NDA Batch Release

Employ the ≥97% purity, multi-technique characterized Avibactam Impurity 11 reference standard as a primary calibrant for quantifying Impurity 11 levels in avibactam sodium API and ceftazidime-avibactam finished dosage forms. The comprehensive COA, NMR, and MS data directly support regulatory filing documentation for impurity method validation, reducing the analytical development burden for generic applicants .

Structural Confirmation of Impurity Identity During Forced Degradation and Stability Studies

Utilize the pre-acquired ¹H NMR and LC/MS spectra supplied with the Avibactam Impurity 11 reference standard as reference fingerprints for identifying this specific impurity in forced degradation samples (acid, base, oxidative, photolytic, thermal). CAS-verified identity ensures that any matched peak corresponds unequivocally to the E-oxime impurity, avoiding confusion with the Z-oxime isomer or unrelated degradation products [1].

Procurement Specification Development for Avibactam Impurity Reference Standards to Prevent Supply-Chain Errors

Incorporate the explicit requirement 'CAS 1416134-60-5, purity ≥97%, with full characterization package (COA, ¹H NMR, MS, HPLC)' into procurement specifications for Avibactam Impurity 11. This prevents the accidental purchase of the incorrect CAS 2322230-03-3 entity (also sold as Impurity 11) or lower-purity (>95%) alternatives, ensuring consistent quality across supply chains for multi-site pharmaceutical operations [2].

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